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molecular formula C21H21NO3S B122943 8-((4-Phthalimidobutyl)oxy)thiochroman CAS No. 153804-48-9

8-((4-Phthalimidobutyl)oxy)thiochroman

Cat. No. B122943
M. Wt: 367.5 g/mol
InChI Key: QILQLILPMLTWGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05371103

Procedure details

Under argon and with stirring, 500 mg (3.01 mmol) of 8-thiochromanol and 930 mg (3.31 mmol) of N-(4-bromobutyl) phthalimide are dissolved in 4 cm3 of dimethylformamide (DMF). 1.25 g (9.03 mmol) of K2CO3 are added. The mixture is heated at 60° C. for 6 hours. The DMF is evaporated off. The residue is taken up in H2O. The product is extracted with CH2Cl2 and dried over MgSO4. Purification over a silica column (eluant: CH2Cl2) yields 1.08 g of the title compound (white solid).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
930 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
1.25 g
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[S:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[OH:11])[CH2:4][CH2:3][CH2:2]1.Br[CH2:13][CH2:14][CH2:15][CH2:16][N:17]1[C:21](=[O:22])[C:20]2=[CH:23][CH:24]=[CH:25][CH:26]=[C:19]2[C:18]1=[O:27].C([O-])([O-])=O.[K+].[K+]>CN(C)C=O>[C:18]1(=[O:27])[N:17]([CH2:16][CH2:15][CH2:14][CH2:13][O:11][C:9]2[CH:8]=[CH:7][CH:6]=[C:5]3[C:10]=2[S:1][CH2:2][CH2:3][CH2:4]3)[C:21](=[O:22])[C:20]2=[CH:23][CH:24]=[CH:25][CH:26]=[C:19]12 |f:2.3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
S1CCCC2=CC=CC(=C12)O
Name
Quantity
930 mg
Type
reactant
Smiles
BrCCCCN1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.25 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
Under argon and with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The DMF is evaporated off
EXTRACTION
Type
EXTRACTION
Details
The product is extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Purification over a silica column (eluant: CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
C1(C=2C(C(N1CCCCOC=1C=CC=C3CCCSC13)=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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